N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC14801976
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N3O2S |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H21N3O2S/c1-23-15-9-7-14(8-10-15)16-17(24-21-20-16)18(22)19-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H,19,22) |
| Standard InChI Key | KAKNIXLQEWUAQZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCCC3=CCCCC3 |
Introduction
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with a molecular formula of C18H21N3O2S and a molecular weight of 343.4 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis and Preparation
While specific synthesis protocols for N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide are not detailed in the available literature, thiadiazole derivatives are generally synthesized through condensation reactions involving thiosemicarbazides and various aldehydes or ketones. The introduction of the cyclohex-1-en-1-yl and 4-methoxyphenyl groups would likely involve additional steps, such as alkylation or arylation reactions.
Biological Activity
Thiadiazole derivatives have been extensively studied for their biological activities. Although specific data on N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is limited, related compounds have shown promise as antimicrobial agents, antivirals, and anticancer drugs. The presence of a cyclohex-1-en-1-yl group and a 4-methoxyphenyl moiety could potentially enhance its interaction with biological targets, suggesting potential applications in drug discovery.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, structural characterization, and biological evaluation. Techniques such as NMR, IR, and mass spectrometry would be essential for confirming its structure, while in vitro and in vivo assays could reveal its pharmacological potential.
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